Hydantol F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

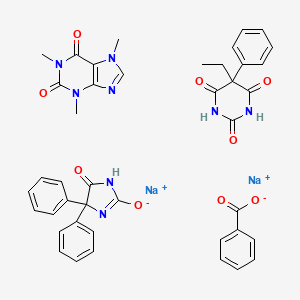

Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Hydantol F involves the synthesis of its individual components:

Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.

Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.

Caffeine: Synthesized from dimethylurea and malonic acid.

Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .

Analyse Chemischer Reaktionen

Types of Reactions

Hydantol F undergoes various chemical reactions, including:

Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.

Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.

Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or alkyl halides under basic conditions.

Major Products Formed

Hydroxyphenytoin: From the oxidation of phenytoin.

Dihydrophenobarbital: From the reduction of phenobarbital.

Theobromine: From the substitution reactions of caffeine.

Wissenschaftliche Forschungsanwendungen

Hydantol F has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the kinetics of antiepileptic drugs.

Biology: Investigated for its effects on neuronal activity and neurotransmitter release.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating epilepsy and other neurological disorders.

Industry: Utilized in the development of new antiepileptic formulations and drug delivery systems.

Wirkmechanismus

Hydantol F exerts its effects through multiple mechanisms:

Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.

Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.

Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.

Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.

Vergleich Mit ähnlichen Verbindungen

Hydantol F can be compared with other antiepileptic drugs such as:

Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.

Valproic Acid: Increases GABA levels but does not block sodium channels.

Lamotrigine: Blocks sodium channels and inhibits glutamate release.

Uniqueness

This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .

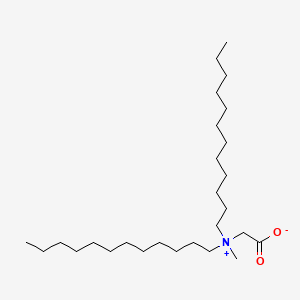

Eigenschaften

CAS-Nummer |

72981-86-3 |

|---|---|

Molekularformel |

C42H38N8Na2O9 |

Molekulargewicht |

844.8 g/mol |

IUPAC-Name |

disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |

InChI |

InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |

InChI-Schlüssel |

OIEGNAWFAJAMNT-UHFFFAOYSA-L |

Kanonische SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)

![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)